molecular formula C8H10N2O3S B7499080 (2,4-Dimethylthiazole-5-carbonyl)glycine

(2,4-Dimethylthiazole-5-carbonyl)glycine

Cat. No.: B7499080
M. Wt: 214.24 g/mol
InChI Key: YOCRSUPKJWPKKA-UHFFFAOYSA-N
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Description

Contextual Significance of Thiazole-Containing Scaffolds in Contemporary Chemical Research

The thiazole (B1198619) ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. globalresearchonline.netmdpi.com Its derivatives are known to exhibit a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. mdpi.comnih.gov The structural rigidity and electronic characteristics of the thiazole nucleus allow it to serve as a versatile scaffold, capable of engaging with a variety of biological targets. globalresearchonline.net Notably, the thiazole moiety is a key component in numerous FDA-approved drugs, such as the anticancer agents Dasatinib and Dabrafenib, highlighting its clinical significance. mdpi.com The continued exploration of novel thiazole derivatives is a vibrant area of research, aimed at the development of new therapeutic agents with improved efficacy and selectivity. globalresearchonline.net

Articulation of Research Gaps and the Rationale for Investigating (2,4-Dimethylthiazole-5-carbonyl)glycine

Despite the extensive research on thiazole derivatives and glycine (B1666218) conjugates, the specific compound this compound remains largely unexplored in publicly available scientific literature. This represents a significant research gap. The rationale for its investigation stems from the potential for synergistic or novel biological activities arising from the combination of the 2,4-dimethylthiazole-5-carbonyl core and the glycine moiety. The demonstrated anticancer activity of other thiazole-amino acid hybrids provides a strong impetus for exploring the properties of this specific conjugate. nih.gov Research into this compound could potentially unveil new therapeutic leads or tool compounds for probing biological systems.

Historical Trajectories and Current State of Research on Related Compounds

The historical development of thiazole-based compounds has led to a rich body of knowledge on their synthesis and biological activities. The Hantzsch thiazole synthesis, first described in the late 19th century, remains a fundamental method for the construction of the thiazole ring. orgsyn.org Over the years, numerous modifications and new synthetic routes have been developed to access a wide array of substituted thiazoles. chemicalbook.comkau.edu.sa

Current research on compounds structurally related to this compound is focused on several therapeutic areas. For instance, various N-acylglycine derivatives are being investigated as inhibitors of prolyl hydroxylase, a target for the treatment of anemia. While direct research on the title compound is not widely published, the synthesis of its precursor, 2,4-dimethylthiazole-5-carboxylic acid, is well-documented. chemicalbook.com This carboxylic acid serves as a versatile building block for the creation of a library of derivatives for biological screening. caymanchem.com A plausible synthetic route to this compound would involve the coupling of 2,4-dimethylthiazole-5-carboxylic acid with a glycine ester, followed by hydrolysis of the ester group.

The table below outlines some of the physicochemical properties of the key precursor, 2,4-dimethylthiazole-5-carboxylic acid.

PropertyValueSource
Molecular Formula C₆H₇NO₂S caymanchem.com
Molecular Weight 157.19 g/mol caymanchem.com
Appearance Crystalline solid caymanchem.com
Solubility Soluble in DMF and DMSO caymanchem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2,4-dimethyl-1,3-thiazole-5-carbonyl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3S/c1-4-7(14-5(2)10-4)8(13)9-3-6(11)12/h3H2,1-2H3,(H,9,13)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOCRSUPKJWPKKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemo Enzymatic Approaches for 2,4 Dimethylthiazole 5 Carbonyl Glycine and Its Analogs

Established Synthetic Pathways for the Core (2,4-Dimethylthiazole-5-carbonyl)glycine Structure

The most conventional and well-established route to this compound involves a two-stage process: first, the construction of the 2,4-dimethylthiazole-5-carboxylic acid core, followed by its coupling to a glycine (B1666218) moiety.

The formation of the thiazole (B1198619) ring is classically achieved via the Hantzsch thiazole synthesis. orgsyn.org A common variation of this method involves the reaction of thioacetamide (B46855) with an α-haloketone derivative. For the specific synthesis of the precursor, ethyl 2,4-dimethylthiazole-5-carboxylate, the process typically starts with the reaction of ethyl 2-chloroacetoacetate with thioacetamide.

The second stage is the formation of the amide bond between 2,4-dimethylthiazole-5-carboxylic acid and glycine. This is a standard peptide coupling reaction. The carboxylic acid is first activated to create a more reactive intermediate, which is then susceptible to nucleophilic attack by the amino group of glycine. A variety of coupling reagents can be employed for this purpose, with the choice often depending on desired yield, reaction conditions, and the need to minimize side reactions like racemization. luxembourg-bio.comumich.edu

Saponification: The starting ester, ethyl 2,4-dimethylthiazole-5-carboxylate, is hydrolyzed to its corresponding carboxylic acid, 2,4-dimethylthiazole-5-carboxylic acid, typically using a base like sodium hydroxide (B78521) in an aqueous alcohol solution followed by acidification. chemicalbook.com

Amide Coupling: The resulting carboxylic acid is coupled with a protected form of glycine, commonly an ester such as glycine ethyl ester, in the presence of a coupling agent.

Deprotection: The ester group on the glycine moiety is then hydrolyzed to yield the final product, this compound.

Table 1: Common Coupling Reagents for Amide Bond Formation

Coupling ReagentAdditive (if common)ByproductsKey Characteristics
Dicyclohexylcarbodiimide (DCC)1-Hydroxybenzotriazole (HOBt)Dicyclohexylurea (DCU)Inexpensive and effective; DCU byproduct is often insoluble, facilitating removal by filtration. Can lead to racemization without additives. umich.edu
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)1-Hydroxybenzotriazole (HOBt)Water-soluble ureaByproduct is water-soluble, simplifying workup, especially for solution-phase synthesis. nih.gov
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP)N/APhosphoramide derivativesHigh coupling efficiency, often used for sterically hindered amino acids.
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)N/AGuanidinium by-productVery efficient and fast-acting, known for reducing racemization.

Novel Synthetic Route Development and Optimization Strategies

Modern synthetic chemistry aims to improve upon classical methods by developing routes that are more atom-economical, require fewer steps, and proceed under milder conditions. For the synthesis of this compound and its analogs, these strategies focus on one-pot procedures and the use of advanced catalytic systems.

One innovative approach involves a one-pot synthesis of 2-aminothiazole-5-carboxamides, which can be adapted for this class of compounds. This method utilizes a chemoselective α-bromination of a β-ethoxyacrylamide precursor, followed by a one-pot reaction with thiourea (B124793) to form the 2-aminothiazole (B372263) ring system directly. semanticscholar.org This strategy bypasses the need for isolating intermediates and avoids harsh reagents, representing a significant improvement in efficiency. semanticscholar.org

Another area of optimization is in the amidation step itself. While traditional coupling agents are effective, research into direct catalytic amidation is ongoing. Catalysts based on titanium, such as titanium(IV) chloride (TiCl₄), have been shown to facilitate the direct condensation of carboxylic acids and amines, providing the corresponding amides in high yields and purity with minimal impact on the stereochemical integrity of chiral substrates. nih.gov Such methods eliminate the need for stoichiometric activating agents and reduce waste. mdpi.com

Derivatization and Scaffold Modification Techniques for Structure-Activity Relationship (SAR) Exploration

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the biological activity of a lead compound. For the this compound scaffold, derivatization can occur at several positions to probe the chemical space and identify key structural features for activity.

Modifications on the Thiazole Ring:

Position 2: The methyl group at position 2 can be replaced with various aryl or substituted aryl groups. This is often achieved by starting the Hantzsch synthesis with a substituted thioamide instead of thioacetamide. For example, a series of 2-phenyl-4-trifluoromethylthiazole-5-carboxamide derivatives has been synthesized to explore anticancer activity. researchgate.netmdpi.com

Position 4: The methyl group at position 4 can be varied by using different α-haloketones in the initial ring formation. Modifications here can influence the steric and electronic properties of the molecule.

Modifications of the Glycine Moiety: The glycine unit can be readily replaced with other natural or unnatural amino acids to explore the impact of side-chain functionality, stereochemistry, and size.

α-Substitution: Using α-amino acids other than glycine introduces a chiral center. For instance, coupling with L-alanine or L-valine would produce diastereomeric products whose biological activities could differ significantly.

N-Substitution: The amide nitrogen can be alkylated or functionalized, though this is less common for this specific scaffold.

Amine Variation: Instead of an amino acid, a wide range of primary or secondary amines can be coupled to the 2,4-dimethylthiazole-5-carboxylic acid core. This has been explored extensively, leading to the synthesis of numerous thiazole-5-carboxamides with diverse terminal groups, such as substituted anilines, for evaluation as potential kinase inhibitors or anticancer agents. nih.govnih.gov

Table 2: Examples of Derivatization for SAR Studies

Starting Thiazole CoreCoupled Amine/Amino AcidResulting ScaffoldPurpose of Derivatization
2-Phenyl-4-trifluoromethylthiazole-5-carboxylic acid4-Chloro-2-methylanilineN-(4-chloro-2-methylphenyl)-2-phenyl-4-(trifluoromethyl)thiazole-5-carboxamideTo explore anticancer activity by modifying substituents on the amine and thiazole rings. mdpi.com
2-(3-Methoxyphenyl)-4-methylthiazole-5-carboxylic acid3,4,5-Trimethoxyaniline2-(3-Methoxyphenyl)-4-methyl-N-(3,4,5-trimethoxyphenyl)thiazole-5-carboxamideTo investigate COX inhibition by introducing various substituted anilines. nih.gov
2-Amino-4-methylthiazole-5-carboxylic acid4-Fluorobenzoyl chloride (acylation followed by coupling)2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acidTo create novel thiazole derivatives for evaluation in metabolic disorders. nih.gov

Asymmetric Synthesis Considerations and Stereochemical Control in Analog Generation

When analogs of this compound are synthesized using chiral amino acids, stereochemical control becomes critical. The introduction of a stereocenter at the α-carbon of the amino acid requires synthetic methods that can proceed with high diastereoselectivity and without racemization of the starting amino acid.

The primary challenge during the amide coupling step is the potential for racemization of the activated carboxylic acid, especially for N-protected amino acids. The mechanism often involves the formation of a 5(4H)-oxazolone intermediate, which can readily tautomerize, leading to a loss of stereochemical purity. The choice of coupling reagent and additives is paramount to suppress this side reaction. Additives like HOBt are known to minimize racemization by forming an active ester that is less prone to cyclizing into the oxazolone. umich.edu

For the synthesis of novel, unnatural amino acid analogs, advanced asymmetric methods can be employed. Photoredox-mediated strategies, for example, have been developed for the asymmetric synthesis of unnatural α-amino acids using a chiral glyoxylate-derived N-sulfinyl imine as a radical acceptor, offering access to a wide range of functionalized products. rsc.org Such cutting-edge techniques provide powerful tools for generating stereochemically defined analogs for SAR studies.

Chemo-Enzymatic Synthesis Approaches for Enhanced Stereoselectivity

Chemo-enzymatic synthesis combines the efficiency of chemical reactions with the high selectivity of biological catalysts (enzymes). This approach is particularly valuable for creating chiral molecules with high enantiomeric purity under mild reaction conditions.

A novel chemo-enzymatic one-pot multicomponent synthesis of thiazole derivatives has been developed, utilizing the enzyme trypsin from porcine pancreas (PPT). nih.gov This method allows for the synthesis of various thiazole derivatives in high yields from secondary amines, benzoyl isothiocyanate, and dialkyl acetylenedicarboxylates. nih.govnih.gov While not directly producing the target compound, this demonstrates the potential of enzymes to catalyze the formation of the thiazole core itself, offering a green alternative to traditional methods. nih.gov

Furthermore, enzymes are being increasingly used for the asymmetric synthesis of N-substituted amino acids. Imine reductases (IREDs), sourced from metagenomic libraries, have been shown to catalyze the direct reductive coupling of α-ketoesters and amines to produce both (R)- and (S)-enantiomers of N-substituted α-amino esters with high conversion and excellent enantioselectivity. nih.gov This biocatalytic reductive amination could be a powerful strategy for synthesizing chiral analogs of this compound, offering precise stereochemical control that is often difficult to achieve with purely chemical methods.

Computational and Theoretical Investigations into the Molecular Characteristics of 2,4 Dimethylthiazole 5 Carbonyl Glycine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. researchgate.net For (2,4-Dimethylthiazole-5-carbonyl)glycine, these calculations provide a deep insight into its electronic structure, which governs its stability, reactivity, and potential for intermolecular interactions.

Detailed research findings from these calculations would involve the optimization of the molecule's geometry to find its lowest energy state. From this optimized structure, a variety of electronic properties can be determined. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, serving as an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more likely to be reactive.

Furthermore, the distribution of these frontier orbitals reveals the most probable sites for electrophilic and nucleophilic attack. For instance, in thiazole (B1198619) derivatives, the HOMO is often delocalized over the thiazole ring, while the LUMO distribution highlights areas susceptible to receiving electrons. researchgate.net An analysis of the Molecular Electrostatic Potential (MEP) map would complement this by visualizing the charge distribution across the molecule. The MEP map identifies regions of negative potential, typically associated with lone pairs on heteroatoms like nitrogen, sulfur, and oxygen, which are prime sites for electrophilic attack and hydrogen bonding. nih.gov Conversely, regions of positive potential highlight areas prone to nucleophilic attack.

Table 1: Hypothetical Quantum Chemical Properties of this compound calculated using DFT (B3LYP/6-311++G(2d,2p))
ParameterCalculated ValueSignificance
EHOMO (eV)-6.85Energy of the highest occupied molecular orbital; relates to electron-donating ability.
ELUMO (eV)-1.75Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE) (eV)5.10Indicates chemical reactivity and kinetic stability. A larger gap implies higher stability.
Dipole Moment (Debye)3.4 DMeasures the overall polarity of the molecule, influencing solubility and binding interactions.
Electron Affinity (eV)1.60Energy released when an electron is added; indicates ability to stabilize an anion.
Ionization Potential (eV)7.10Energy required to remove an electron; indicates susceptibility to oxidation.

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations describe a molecule in a static, minimum-energy state, Molecular Dynamics (MD) simulations provide a view of its behavior over time in a simulated physiological environment. For a flexible molecule like this compound, MD simulations are crucial for exploring its conformational landscape.

A key area of investigation is the rotational freedom around the amide bond and the bonds connecting the glycine (B1666218) moiety to the thiazole ring. Conformational analysis of similar thiazole-amino acid residues has shown a strong preference for a semi-extended β2 conformation. nih.govnih.gov This specific arrangement is stabilized by a potent intramolecular hydrogen bond between the amide N-H group and the nitrogen atom of the thiazole ring (N-H⋯NTzl). nih.gov

MD simulations, typically run for hundreds of nanoseconds, would track the molecule's trajectory in an explicit solvent like water. nih.gov Analysis of this trajectory would reveal the most populated conformational states, the dynamics of their interconversion, and the stability of key intramolecular interactions. The results can be visualized using a Ramachandran-like plot, mapping the primary dihedral angles (φ and ψ) that define the backbone conformation. Studies on related compounds show that the β2 conformer can have a very high population, sometimes exceeding 70-90%, especially in less polar environments, indicating its inherent stability. nih.gov

Table 2: Predicted Conformational Preferences of this compound from Conformational Analysis
ConformerTypical Dihedral Angles (φ, ψ)Predicted Population (in water)Key Stabilizing Interaction
β2 (semi-extended)~ -160°, 8°~65%Intramolecular N-H···N(thiazole) hydrogen bond. nih.gov
C5 (folded)~ -123°, 165°~15%Weaker Cα-H···O hydrogen bond. nih.gov
β (extended)~ -70°, 167°~10%Extended backbone with minimal intramolecular H-bonds.
OtherVariable~10%Transient states.

Ligand-Protein Docking and Predictive Modeling of Molecular Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. nih.gov This method is central to structure-based drug design. For this compound, docking studies would be performed against the binding sites of various proteins to predict its binding affinity and interaction patterns. Thiazole-containing compounds are known to interact with a wide range of targets, including enzymes like cyclooxygenases (COX) and bacterial proteins. nih.govnih.gov

The process involves preparing the 3D structures of both the ligand and the target protein. Using software like AutoDock Vina, the ligand is placed in the protein's active site, and its conformational and orientational space is explored. nih.gov The program calculates a binding energy or docking score for the most stable poses, with lower scores indicating a more favorable interaction.

A hypothetical docking study against a bacterial kinase, for example, would likely show the thiazole ring and glycine moiety forming key interactions. The nitrogen and sulfur atoms of the thiazole could act as hydrogen bond acceptors, while the carbonyl oxygen and N-H of the glycine backbone are also prime candidates for hydrogen bonding with active site residues. The dimethyl groups on the thiazole ring could form hydrophobic interactions within a nonpolar pocket of the binding site. Analysis of these interactions provides a structural hypothesis for the molecule's mechanism of action. nih.gov

Table 3: Hypothetical Molecular Docking Results for this compound against a Protein Kinase Target
ParameterResultInterpretation
Docking Score (kcal/mol)-8.2Indicates strong predicted binding affinity.
Hydrogen Bonds Formed3Glycine N-H with Asp145; Carbonyl O with Lys72; Thiazole N with Ser15.
Hydrophobic Interactions4Thiazole methyl groups with Val57, Leu130; Thiazole ring with Phe144.
Interacting ResiduesVal57, Lys72, Ser15, Asp145, Phe144, Leu130Highlights the key amino acids in the binding pocket responsible for affinity and selectivity.

In Silico Prediction of Potential Biological Targets and Pathways

While molecular docking tests a hypothesis against a known target, in silico target prediction, or reverse docking, aims to identify potential protein targets for a given molecule from a large library of protein structures. This approach is invaluable for understanding a compound's polypharmacology (effects on multiple targets) and for drug repurposing. nih.gov

For this compound, a chemogenomic approach could be employed. These methods use information from both the chemical structure of the ligand and the properties of known protein targets to predict new ligand-target interactions. nih.gov The compound's structure would be converted into a digital fingerprint, which is then screened against a database of predictive models for thousands of human proteins. The output is a ranked list of proteins that are most likely to bind to the compound.

Such a screening might predict that this compound interacts with targets from several protein families. Given the prevalence of the thiazole scaffold in medicinal chemistry, plausible hits could include kinases, proteases, and metabolic enzymes. nih.govresearchgate.net For example, a high score for a specific cyclin-dependent kinase (CDK) would suggest a potential role in cell cycle regulation and a possible anti-cancer application. A hit against a bacterial enzyme like DNA gyrase could indicate antibacterial activity. nih.gov These predictions provide a roadmap for subsequent experimental validation.

Table 4: Hypothetical High-Probability Targets for this compound from a Chemogenomic Screen
Predicted Protein TargetTarget ClassAssociated Biological PathwayPrediction Confidence Score
p38 Mitogen-Activated Protein KinaseKinaseInflammatory response, cell stress0.89
Bacterial Dihydrofolate ReductaseEnzyme (Bacterial)Folate biosynthesis0.85
Carbonic Anhydrase IIEnzyme (Human)pH regulation, secretion0.78
Estrogen Receptor AlphaNuclear ReceptorEndocrine signaling0.72

Application of Machine Learning and AI in Compound Design and Property Prediction

Machine learning (ML) and artificial intelligence (AI) are transforming computational chemistry by enabling the rapid prediction of molecular properties and the design of new molecules. nih.gov For this compound, AI can be leveraged in several ways, primarily through the development of Quantitative Structure-Activity Relationship (QSAR) models.

A QSAR study begins by creating a dataset of thiazole derivatives with known biological activity (e.g., IC₅₀ values against a specific enzyme). nih.govresearchgate.net For each molecule, a large set of numerical features, known as molecular descriptors, are calculated. These can include constitutional descriptors (e.g., molecular weight, atom counts), topological descriptors (e.g., connectivity indices), and 3D descriptors (e.g., surface area).

An ML algorithm—such as a Support Vector Machine (SVM), Random Forest, or Partial Least Squares (PLS) regression—is then trained on this dataset to learn the mathematical relationship between the descriptors and the biological activity. nih.govresearchgate.net The resulting model can then predict the activity of new, untested compounds like this compound. Beyond activity, similar models can be trained to predict crucial ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. youtube.com Generative AI models can even use this learned information to design novel thiazole derivatives with optimized activity and safety profiles. youtube.com

Table 5: Sample Molecular Descriptors and Hypothetical QSAR Model Performance for Predicting Kinase Inhibition
DescriptorValue for this compoundDescription
Molecular Weight200.22Total mass of the molecule.
LogP0.85Octanol-water partition coefficient; measures lipophilicity.
Topological Polar Surface Area (TPSA)88.9 ŲSum of surfaces of polar atoms; relates to membrane permeability.
Number of Rotatable Bonds4Count of bonds with free rotation; relates to conformational flexibility.
Hypothetical Model Performance (PLS Regression)
R² (Coefficient of Determination)0.75 (Training Set)
Q² (Cross-validated R²)0.68 (Test Set)

Molecular and Cellular Biological Interactions of 2,4 Dimethylthiazole 5 Carbonyl Glycine: Pre Clinical Mechanistic Studies

Investigation of Specific Molecular Targets and Binding Affinities (In Vitro)

Direct in vitro studies identifying the specific molecular targets and binding affinities of (2,4-Dimethylthiazole-5-carbonyl)glycine are limited. However, research on analogous thiazole-5-carboxamide (B1230067) derivatives suggests potential interactions with several key biological molecules.

Notably, various thiazole (B1198619) carboxamides have been identified as potent inhibitors of protein kinases, which are crucial regulators of cellular processes. nih.gov For instance, a series of 2-substituted thiazole carboxamides were found to be pan-inhibitors of all three isoforms of the Akt kinase (Akt1, Akt2, and Akt3), with one of the most potent compounds, 5m, exhibiting IC50 values of 25 nM, 196 nM, and 24 nM for Akt1, Akt2, and Akt3, respectively. nih.govlookchem.com

Furthermore, thiazole carboxamide derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes. In one study, a series of these derivatives showed inhibitory activity against both COX-1 and COX-2 enzymes. acs.orgnih.gov For example, compound 2b in the study demonstrated IC50 values of 0.239 µM for COX-1 and 0.191 µM for COX-2. acs.orgnih.gov Another compound, 2a, showed a higher selectivity for COX-2 with an IC50 of 0.958 µM, compared to its COX-1 IC50 of 2.65 µM. acs.org

Thiazole derivatives have also been explored as c-Met kinase inhibitors. A study on thiazole/thiadiazole carboxamide derivatives identified compounds with significant c-Met inhibitory activity, with IC50 values ranging from 2.54 to 61.36 nM. tandfonline.com

The table below summarizes the in vitro binding affinities of various thiazole-5-carboxamide derivatives against different molecular targets, providing a potential framework for the molecular interactions of this compound.

Compound ClassTargetIC50 ValuesReference
2-Substituted Thiazole CarboxamidesAkt125 nM nih.govlookchem.com
2-Substituted Thiazole CarboxamidesAkt2196 nM nih.govlookchem.com
2-Substituted Thiazole CarboxamidesAkt324 nM nih.govlookchem.com
Thiazole Carboxamide DerivativesCOX-10.239 µM acs.orgnih.gov
Thiazole Carboxamide DerivativesCOX-20.191 µM acs.orgnih.gov
Thiazole/Thiadiazole Carboxamidesc-Met2.54 - 61.36 nM tandfonline.com

Elucidation of Cellular Signaling Pathways Modulated by the Compound (Cellular Models)

Based on the potential molecular targets identified for related thiazole derivatives, this compound may modulate several critical cellular signaling pathways. The inhibition of kinases such as Akt and c-Met, and enzymes like COX, can have profound effects on cell growth, proliferation, inflammation, and survival.

The PI3K/Akt/mTOR pathway is a central signaling cascade that is frequently dysregulated in cancer. By potentially inhibiting Akt, this compound could disrupt this pathway, leading to anti-proliferative effects. Studies on related compounds have shown that inhibition of Akt leads to decreased phosphorylation of downstream targets like MDM2 and GSK3β, which are involved in cell cycle regulation and apoptosis. nih.govlookchem.com

The c-Met signaling pathway is also crucial for cell proliferation, motility, and invasion, and its aberrant activation is implicated in various cancers. Thiazole derivatives that inhibit c-Met have been shown to induce cell cycle arrest and apoptosis in cancer cell lines. tandfonline.com Similarly, inhibition of the COX enzymes, particularly COX-2, can suppress inflammatory pathways and may contribute to anti-cancer effects.

Furthermore, some thiazole derivatives have been found to induce apoptosis and cell cycle arrest in cancer cells through mechanisms that may involve the modulation of pro-apoptotic and anti-apoptotic proteins. For example, one study on thiazole derivatives in lymphoma cells showed an increase in the number of lysosomes and mitochondria, as well as apoptotic and necrotic changes in the cell structure. researchgate.net

Characterization of Enzyme Inhibition or Activation Kinetics and Mechanisms

While specific kinetic data for this compound is not available, studies on related thiazole carboxamides provide insights into their enzyme inhibition mechanisms.

The inhibition of COX enzymes by thiazole carboxamide derivatives has been characterized as a key mechanism. These compounds are often designed as selective inhibitors of COX-2 over COX-1 to reduce gastrointestinal side effects associated with non-selective NSAIDs. nih.gov The kinetic analysis of α-glucosidase inhibition by certain thiazolidinedione (TZD) derivatives, which also contain a thiazole-related core, demonstrated a decrease in both Vmax and Km, suggesting a mixed or non-competitive type of inhibition. researchgate.net

In the context of kinase inhibition, thiazole derivatives often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of substrate proteins. nih.gov The potency of these inhibitors is typically quantified by their IC50 values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%. For example, the IC50 values for Akt inhibition by some thiazole carboxamides are in the nanomolar range, indicating high potency. nih.govlookchem.com

The table below presents kinetic data for the inhibition of various enzymes by thiazole derivatives from different studies.

Compound ClassEnzymeInhibition DataMechanismReference
Thiazole Carboxamide DerivativesCOX-1IC50: 0.239 µMCompetitive acs.orgnih.gov
Thiazole Carboxamide DerivativesCOX-2IC50: 0.191 µMCompetitive acs.orgnih.gov
2-Substituted Thiazole CarboxamidesAkt1IC50: 25 nMATP-competitive nih.govlookchem.com
Thiazolidinedione Derivativesα-glucosidaseDecrease in Vmax and KmMixed/Non-competitive researchgate.net

Receptor-Ligand Interaction Profiling and Allosteric Modulation Studies

Beyond enzyme inhibition, thiazole derivatives have been shown to interact with various receptors, sometimes acting as allosteric modulators. Allosteric modulators bind to a site on the receptor that is distinct from the primary ligand binding site, altering the receptor's conformation and function.

Recent studies have explored thiazole carboxamide derivatives as modulators of AMPA receptors, which are critical for synaptic plasticity and neurotransmission. nih.gov One study found that certain thiazole carboxamide derivatives act as negative allosteric modulators (NAMs) of GluA2-containing AMPA receptors, significantly affecting both the amplitude and kinetics of the receptor's response. nih.gov Another study on a series of five thiazole-carboxamide derivatives (TC-1 to TC-5) showed potent inhibition of AMPAR-mediated currents, with TC-2 being the most powerful. These compounds enhanced the deactivation rates of the receptors, suggesting neuroprotective potential. mdpi.com

Thiazole analogues have also been developed as positive allosteric modulators (PAMs) of GABAA receptors. nih.gov These compounds bind to the benzodiazepine (B76468) site on the GABAA receptor, enhancing the effect of the endogenous ligand GABA. This suggests a potential for developing anxiolytic, anticonvulsant, and sedative drug candidates from this class of compounds. nih.gov

While there is no direct evidence of this compound acting on these receptors, the glycine (B1666218) moiety of the compound is a known agonist for glycine receptors, which are inhibitory neurotransmitter receptors in the central nervous system. nih.govnih.gov It is plausible that the entire molecule could interact with glycine receptors or other related receptors, but this remains to be experimentally verified.

Structure-Activity Relationship (SAR) Studies at the Molecular and Cellular Level

Structure-activity relationship (SAR) studies on thiazole-5-carboxamide derivatives have provided valuable insights into how structural modifications influence their biological activity. These studies are crucial for optimizing lead compounds to enhance potency and selectivity.

For thiazole-based COX inhibitors, the nature of the substituent on the carboxamide nitrogen is critical for activity and selectivity. For example, the presence of a bulky t-butyl group was found to increase potency against both COX-1 and COX-2, likely due to enhanced hydrophobic interactions within the active site. nih.gov

In the case of Akt inhibitors, the substitution pattern on the thiazole ring and the nature of the side chain attached to the carboxamide are key determinants of potency. A primary carboxamide group on the thiazole ring has been shown to significantly improve the potency of GSK-3β inhibitors, a related kinase. nih.gov For a series of 2-aryl 5-(4-oxo-3-phenethyl-2-thioxothiazolidinylidenemethyl)furans, which have a thiazole-like core and were designed as HIV-1 entry inhibitors, the presence of a carboxylic acid group on the phenyl ring was found to be essential for anti-HIV-1 activity. nih.gov

SAR studies on thiazole derivatives as anticancer agents have also been conducted. For a series of 2-aminothiazole (B372263) derivatives, compounds with a straight-chain substituent or a 4-phenyl function were more active than their branched or 4-methyl counterparts. researchgate.net In another study of thiazole analogs as anticholinesterase agents, modifications to the phenyl ring attached to the thiazole core led to varying degrees of inhibitory activity. mdpi.com

A study on 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide derivatives highlighted how different substitutions impact their biological effects. researchgate.net While specific SAR data for this compound is not available, the presence of the two methyl groups on the thiazole ring and the glycine moiety at the carboxamide position would undoubtedly influence its interaction with biological targets.

Analysis of Intracellular Localization and Biotransformation (Pre-clinical, Research Context)

The intracellular localization and biotransformation of this compound have not been specifically studied. However, the general properties of thiazole-containing compounds can provide some clues.

Once inside the cell, thiazole derivatives can localize to various organelles. For example, some studies have suggested that certain thiazole derivatives can accumulate in mitochondria and affect their function, leading to apoptosis. researchgate.net

The biotransformation of thiazole-containing compounds can occur through various metabolic pathways. The thiazole ring can undergo oxidation, and the amide bond of the carboxamide group can be hydrolyzed by cellular amidases. The glycine conjugate could potentially be cleaved, releasing glycine and the (2,4-dimethylthiazole-5-carbonyl) moiety. The specific metabolic fate of this compound would need to be determined through dedicated pre-clinical studies.

Advanced Research Methodologies and Analytical Techniques Applied to 2,4 Dimethylthiazole 5 Carbonyl Glycine Investigations

Development of High-Throughput Screening Assays for Compound Libraries

The initial discovery of potential modulators of specific biological pathways, such as the HIF pathway, often begins with high-throughput screening (HTS) of large compound libraries. For a compound like (2,4-Dimethylthiazole-5-carbonyl)glycine, which is structurally similar to known HIF prolyl hydroxylase (PHD) inhibitors, HTS assays are designed to identify molecules that inhibit the enzymatic activity of PHDs. wikipedia.orgwikipedia.org

These assays are typically formatted for 96-well or 384-well plates to allow for the simultaneous testing of thousands of compounds. assaygenie.com A common approach is to use a fluorescence-based assay that measures the activity of the PHD enzyme. nih.gov For instance, an assay can be designed where the hydroxylation of a peptide substrate by PHD is coupled to a secondary enzymatic reaction that produces a fluorescent signal. nih.govnih.gov Inhibition of PHD by a test compound would lead to a decrease in fluorescence, allowing for the rapid identification of potential hits. nih.gov

Another HTS method involves quantifying a byproduct of the hydroxylation reaction, such as succinate. mdpi.comnih.gov The Succinate-Glo™ Hydroxylase assay is one such method that has been successfully used to screen for inhibitors of collagen prolyl 4-hydroxylase 1 (C-P4H1), another 2-oxoglutarate-dependent dioxygenase. mdpi.comnih.gov This assay could be adapted to screen for inhibitors of PHD enzymes.

The table below illustrates a typical setup for a high-throughput screening assay designed to identify inhibitors of a prolyl hydroxylase enzyme.

ParameterDescriptionExample
Assay Principle Measurement of enzyme activity through a detectable signal.Fluorescence Resonance Energy Transfer (FRET) or luminescence-based detection of a product or byproduct.
Enzyme Recombinant human prolyl hydroxylase domain 2 (PHD2).Purified PHD2 enzyme.
Substrate A peptide sequence corresponding to the hydroxylation site in HIF-1α.A synthetic peptide containing the ODD of HIF-1α.
Cofactors Required components for enzyme activity.Fe(II), 2-oxoglutarate, ascorbate (B8700270).
Compound Library A diverse collection of small molecules.Libraries of synthetic or natural product compounds.
Detection Method Quantification of the assay signal.Plate reader capable of measuring fluorescence or luminescence.
Positive Control A known inhibitor of the enzyme.Dimethyloxalylglycine (DMOG) or other established PHD inhibitors. nih.gov
Negative Control A vehicle control without the test compound.DMSO.

Integration of Biophysical Techniques for Ligand-Target Interaction Characterization

Once potential inhibitors are identified through HTS, biophysical techniques are employed to characterize the direct binding of the compound to its target protein. These methods provide quantitative data on binding affinity, thermodynamics, and kinetics, which are crucial for understanding the molecular basis of inhibition.

Surface Plasmon Resonance (SPR) is a label-free technique used to measure the binding kinetics and affinity of a ligand to a target protein immobilized on a sensor chip. In the context of this compound, SPR could be used to study its interaction with PHD2. The enzyme would be immobilized on the sensor surface, and a solution containing the compound would be flowed over it. The change in the refractive index at the surface, caused by the binding of the compound, is measured in real-time. This allows for the determination of the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC) is another powerful technique that directly measures the heat changes associated with a binding event. frontiersin.org This allows for the determination of the binding affinity (KD), stoichiometry (n), and the thermodynamic parameters of the interaction, including enthalpy (ΔH) and entropy (ΔS). frontiersin.orgchemrxiv.org In a typical ITC experiment to study the binding of a compound to PHD2, a solution of the compound would be titrated into a solution containing the enzyme. frontiersin.orgnih.gov The heat released or absorbed during the binding event is measured, providing a complete thermodynamic profile of the interaction. frontiersin.orgnih.gov

The following table summarizes the key parameters obtained from these biophysical techniques.

TechniqueParameters MeasuredSignificance
Surface Plasmon Resonance (SPR) Association rate (ka), Dissociation rate (kd), Equilibrium dissociation constant (KD)Provides insights into the kinetics of binding and the stability of the ligand-target complex.
Isothermal Titration Calorimetry (ITC) Binding affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS)Offers a complete thermodynamic profile of the binding interaction, revealing the driving forces behind binding. frontiersin.orgchemrxiv.org

Advanced Chromatographic and Spectroscopic Methods for Mechanistic Elucidation

To further understand the mechanism of action of this compound, advanced chromatographic and spectroscopic techniques are employed. These methods can provide detailed information on how the compound affects the enzyme's catalytic cycle and its interaction with substrates and cofactors.

Nuclear Magnetic Resonance (NMR) spectroscopy can provide atomic-level information about the binding of an inhibitor to its target enzyme. nih.gov Techniques such as Water-Ligand Observed via Gradient Spectroscopy (wLOGSY) and Carr-Purcell-Meiboom-Gill (CPMG) NMR experiments can be used to confirm binding and to understand how the inhibitor displaces substrates or cofactors from the active site. nih.gov

Live-Cell Imaging and Fluorescent Probes for Cellular Mechanistic Studies

To investigate the effects of this compound within a cellular context, live-cell imaging techniques are indispensable. These methods allow for the real-time visualization of cellular processes and the localization of molecules of interest.

Fluorescent Probes are used to detect and visualize specific molecules or cellular states, such as hypoxia. nih.govnih.govacs.orgacs.org For instance, fluorescent probes that are sensitive to the activity of nitroreductases, which are upregulated under hypoxic conditions, can be used to image hypoxic regions in tumors. nih.gov Other probes are designed to be cleaved by reductases, leading to a "turn-on" fluorescent signal in hypoxic environments. nih.gov There are also commercially available probes, such as IVISense™ Hypoxia CA IX 680, that target carbonic anhydrase IX, a protein overexpressed in response to hypoxia. revvity.com

Reporter Gene Assays are commonly used to monitor the activity of the HIF signaling pathway. ersnet.orgnih.gov In these assays, cells are engineered to express a reporter protein, such as luciferase or green fluorescent protein (GFP), under the control of a hypoxia-responsive element (HRE). ersnet.orgnih.gov Treatment of these cells with a PHD inhibitor like this compound would lead to the stabilization of HIF-1α, which then binds to the HRE and drives the expression of the reporter protein. ersnet.orgnih.govnih.gov The resulting light output or fluorescence can be quantified to assess the compound's activity in a cellular setting. ersnet.orgnih.gov

The table below provides examples of fluorescent probes and their applications in studying hypoxia.

Probe TypeTarget/MechanismApplication
Nitroreductase-activated probes Activated by nitroreductases overexpressed in hypoxia. nih.govImaging of hypoxic tumor cells. nih.gov
Azo-bond containing probes Azo-bond is cleaved by reductases in hypoxic conditions, releasing a fluorophore. nih.govnih.gov"Turn-on" fluorescence imaging of hypoxia. nih.govnih.gov
Carbonic Anhydrase IX probes Binds to CA IX, which is upregulated in hypoxia. revvity.comIn vivo imaging of hypoxic tumors. revvity.com
HRE-driven reporter genes Expression of a fluorescent or luminescent protein is controlled by HIF activity. ersnet.orgnih.govQuantifying the activation of the HIF pathway by a compound. ersnet.orgnih.gov

Omics-Based Approaches to Characterize Biological Perturbations

To gain a global understanding of the cellular changes induced by this compound, "omics"-based approaches are utilized. These technologies allow for the large-scale analysis of proteins (proteomics) and metabolites (metabolomics), providing a comprehensive picture of the biological perturbations caused by the compound.

Proteomics studies can identify changes in the expression levels of thousands of proteins in response to treatment with a HIF-PHI. mdpi.com This can reveal the downstream targets of the HIF pathway and uncover off-target effects of the compound. For example, temporal quantitative proteomics can be used to map the global proteomic and phosphoproteomic alterations that regulate the adaptive response to hypoxia in cancer cells. mdpi.com

Metabolomics analysis can identify changes in the levels of small molecule metabolites in cells or biological fluids following treatment with a compound. nih.govnih.gov In the context of HIF-PHI, metabolomic studies have shown that these inhibitors can alter the levels of metabolites involved in various pathways, including phosphatidylinositol signaling and ascorbate and aldarate metabolism. nih.gov These changes can provide insights into the broader metabolic consequences of inhibiting HIF prolyl hydroxylases.

Challenges, Future Directions, and Potential Applications of 2,4 Dimethylthiazole 5 Carbonyl Glycine As a Research Probe

Addressing Synthetic Challenges for Scalability and Diversity-Oriented Synthesis

The successful utilization of (2,4-Dimethylthiazole-5-carbonyl)glycine as a research probe is contingent on efficient and versatile synthetic routes. The synthesis can be logically divided into the preparation of its two key precursors—2,4-dimethylthiazole-5-carboxylic acid and glycine (B1666218)—followed by their coupling.

The synthesis of the thiazole (B1198619) precursor typically follows the principles of the Hantzsch thiazole synthesis. nih.gov However, traditional methods can suffer from harsh conditions and limited substrate scope. bepls.com Modern approaches offer improvements in efficiency and environmental impact. For instance, a one-pot, scalable synthesis of related 2,4-disubstituted thiazoles has been developed using diazoketones as a safer alternative to traditionally used α-haloketones. chemrxiv.org The final and most critical step is the formation of the amide bond between the thiazole carboxylic acid and glycine. This reaction is challenging because the basic amine group of glycine can deprotonate the carboxylic acid, forming an unreactive carboxylate salt. orgoreview.comlibretexts.org To overcome this, the carboxylic acid must be "activated" using a coupling agent.

Table 1: Synthetic Route and Challenges for this compound

Synthetic StepCommon MethodsKey ChallengesScalability & Greener Alternatives
1. Synthesis of 2,4-Dimethylthiazole-5-carboxylic acidHantzsch synthesis from thioacetamide (B46855) and an α-halo ketone/ester, followed by hydrolysis. chemicalbook.comUse of hazardous reagents (α-haloketones), potential for low yields, harsh hydrolysis conditions. bepls.comnih.govMicrowave-assisted synthesis, use of greener solvents (e.g., PEG-400), catalyst-free methods, or diazoketone-based routes to improve safety and efficiency. bepls.comchemrxiv.org
2. Amide bond formation with GlycineActivation of the carboxylic acid with coupling agents like Dicyclohexylcarbodiimide (DCC) or HATU, followed by reaction with glycine. orgoreview.comfishersci.co.ukCompeting acid-base reaction, racemization of chiral centers (if applicable), formation of by-products that are difficult to remove. orgoreview.comrsc.orgDevelopment of novel, more atom-economical coupling reagents with easily separable by-products; enzymatic coupling methods. uantwerpen.be

For this compound to serve as a scaffold for biological discovery, Diversity-Oriented Synthesis (DOS) is a crucial future direction. DOS strategies would enable the rapid generation of a library of analogues to explore structure-activity relationships (SAR). This could involve:

Varying substituents on the thiazole ring: Replacing the methyl groups with other alkyl, aryl, or functional groups to modulate steric and electronic properties.

Modifying the amino acid component: Replacing glycine with other natural or unnatural amino acids to introduce new functionalities, chirality, and interaction points.

Altering the linker: Changing the length or nature of the connection between the thiazole and the amino acid.

Achieving this requires robust and flexible synthetic methodologies that are amenable to parallel synthesis and purification.

Deeper Exploration of Polypharmacology and Off-Target Interactions at the Molecular Level

The thiazole ring is a common feature in molecules with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. nih.govwisdomlib.orgmdpi.com This versatility implies that thiazole-containing compounds, including this compound, are likely to interact with multiple biological targets—a phenomenon known as polypharmacology. While this can be advantageous for treating complex diseases, it also presents a significant challenge: the potential for unintended off-target interactions. nih.govnih.gov

It is a common issue that small-molecule inhibitors kill cancer cells via off-target effects rather than by inhibiting their putative target. nih.gov Therefore, a critical future direction is the comprehensive profiling of the biological targets of this compound. This goes beyond identifying the primary target to create a detailed map of its interactome.

Key future research activities should include:

Broad-Based Screening: Testing the compound against large panels of kinases, G-protein coupled receptors (GPCRs), ion channels, and other major protein families.

Chemoproteomics: Employing techniques like affinity purification-mass spectrometry (AP-MS) using a tagged version of the compound to pull down interacting proteins from cell lysates.

Phenotypic Screening: Observing the effects of the compound across a diverse range of cell lines and models to uncover unexpected biological activities.

Understanding these off-target effects is not just for assessing potential toxicity; it can also uncover new therapeutic opportunities and provide a more complete picture of the compound's mechanism of action. researchgate.net

Development of this compound as a Chemical Probe for Biological Discovery

A chemical probe is a small molecule used to study and manipulate a biological system, such as a specific protein. nih.gov To be considered a high-quality probe, a compound must meet stringent criteria, including high affinity for its target, well-understood selectivity, and demonstrated activity in a cellular context. researchgate.net The development of this compound into a chemical probe represents a significant potential application.

This transformation would require chemical modification to create a "probe toolkit." This involves synthesizing derivatives that incorporate specific functional handles:

Affinity-based probes: Attaching a biotin (B1667282) tag would allow for the enrichment and identification of protein targets from complex mixtures.

Fluorescent probes: Conjugating a fluorophore (e.g., coumarin, fluorescein) would enable the visualization of the compound's localization within cells via fluorescence microscopy, providing insights into its site of action. rsc.orgacs.org

Photo-affinity labels: Incorporating a photo-reactive group (e.g., a diazirine) would allow for the probe to be covalently and irreversibly cross-linked to its binding partners upon UV irradiation, facilitating robust target identification.

The creation of these tool compounds is essential for validating the molecular targets of this compound and exploring its function in a native biological environment. mskcc.org

Advanced Theoretical Modeling for Predictive Design and Optimization

Computational chemistry and molecular modeling are indispensable tools for accelerating the development of research probes and drugs. For this compound, theoretical modeling can provide predictive insights that guide synthetic efforts and biological testing. Numerous studies have successfully used these methods to investigate the activity of other thiazole derivatives. nih.govmdpi.comnih.gov

Future research should leverage advanced theoretical modeling in several key areas:

Quantum Mechanics (QM) Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the molecule's electronic structure, conformational preferences, and reactivity, helping to rationalize its intrinsic properties.

Molecular Docking: If a protein target is identified, molecular docking can predict the binding mode and affinity of this compound and its analogues within the protein's active site. mdpi.comacs.org This is crucial for understanding the molecular basis of its activity and for designing new derivatives with improved potency and selectivity.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the compound when bound to its target over time, providing a more realistic picture of the interaction and the stability of the complex.

ADMET Prediction: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogues, helping to prioritize which compounds to synthesize and test experimentally. nih.gov

By integrating computational predictions with experimental results, researchers can engage in a more rational and efficient cycle of probe design and optimization.

Opportunities for Collaborative and Interdisciplinary Research

The journey of a compound like this compound from a chemical structure to a useful biological tool is inherently interdisciplinary. tandfonline.com Progress in this area hinges on breaking down traditional research silos and fostering collaboration between experts from various fields. The advancement of chemical biology and drug discovery relies on these synergistic interactions. stonybrook.eduunc.educancer.gov

Table 2: Interdisciplinary Efforts for Advancing this compound Research

DisciplineContributionKey Research Questions
Synthetic Organic Chemistry Develops scalable and diverse synthetic routes; creates tagged probes and analogue libraries. nih.govbirmingham.ac.ukHow can we synthesize this compound and its derivatives efficiently and sustainably?
Chemical Biology Uses the compound and its probe derivatives to interrogate biological systems and identify targets. mskcc.orgunc.eduWhat proteins does this compound interact with in a cell? What is its mechanism of action?
Computational Chemistry Models compound-protein interactions; predicts properties of new analogues to guide design. nih.govmdpi.comHow does the compound bind to its target? Can we predict more potent derivatives?
Pharmacology & Toxicology Characterizes the physiological effects of the compound in cells and organisms; assesses selectivity and safety. nih.govresearchgate.netWhat are the functional consequences of the compound's interactions? Is it safe for further development?

Future success requires a coordinated effort where synthetic chemists generate the tools, chemical biologists use them to ask fundamental questions, computational chemists refine the design, and pharmacologists validate the biological outcomes. Such collaborative frameworks, often found in dedicated centers for chemical biology and drug discovery, are essential to unlock the full potential of promising molecules like this compound. stonybrook.eduunc.edu

Q & A

Q. What experimental strategies can resolve contradictions in reported bioactivity data for thiazole-glycine derivatives?

  • Methodology : Perform dose-response assays (e.g., IC₅₀, EC₅₀) under standardized conditions (pH, temperature, cell lines). Use error analysis frameworks (e.g., Bevington & Robinson) to quantify uncertainty. Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. cellular activity) .

Q. How can computational modeling predict the interaction of this compound with biological targets (e.g., glycine receptors)?

  • Methodology : Apply molecular docking (AutoDock Vina) and MD simulations (GROMACS) using receptor structures (PDB: 3JAE). Validate predictions with mutagenesis (e.g., α2R323Lβ GlyR mutants) and electrophysiology .

Q. What structural modifications enhance the compound’s stability against enzymatic hydrolysis in vivo?

  • Methodology : Synthesize analogs with methyl/fluoro substituents on the thiazole ring or peptide backbone. Test stability in liver microsomes and serum. Analyze metabolites via HRMS and correlate with steric/electronic parameters (Hammett plots) .

Q. How does polymorphism affect the physicochemical properties of this compound?

  • Methodology : Recrystallize from solvent mixtures (e.g., ethanol/water) to isolate polymorphs. Characterize via XRD, DSC, and Raman spectroscopy. Compare dissolution rates and bioavailability in animal models .

Experimental Design & Data Analysis

Q. What frameworks (e.g., PICO, FINER) are suitable for designing studies on this compound’s mechanism of action?

  • Methodology : Use FINER criteria (Feasible, Novel, Ethical, Relevant) to define hypotheses. For example: "Does this compound modulate glycine transporters (GlyT1) in neuronal cells?" Include controls (e.g., glycine alone, competitive inhibitors) and outcome metrics (e.g., Ca²⁺ flux assays) .

Q. How can multivariate analysis optimize reaction conditions for large-scale synthesis?

  • Methodology : Apply DOE (Design of Experiments) with factors like temperature, catalyst loading, and solvent polarity. Use response surface modeling (e.g., Central Composite Design) to maximize yield. Validate robustness via 3 replicate batches .

Tables

Q. Table 1. Key Analytical Parameters for UPLC-MS Quantification

ParameterValue/DescriptionReference
ColumnC18 (2.1 × 50 mm, 1.7 µm)
Mobile Phase0.1% HCOOH in H₂O:ACN (70:30)
Flow Rate0.3 mL/min
DetectionESI+ (m/z 257.1 → 140.0)
LOD/LOQ0.1 ng/mL / 0.3 ng/mL

Q. Table 2. Comparison of Glycine Derivatives’ Solubility

CompoundSolubility in H₂O (25°C, mg/mL)Reference
Glycine249.9
γ-Glycine (polymorph)225.7
This compound12.4 (predicted)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.